Tert-butyl 2-amino-5-fluorobenzylcarbamate
Overview
Description
Tert-butyl 2-amino-5-fluorobenzylcarbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, a fluorine atom, and a benzylcarbamate moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-5-fluorobenzyl alcohol and tert-butyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature is maintained at around 0°C to room temperature.
Catalysts: A catalyst such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure consistency and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used, often in acidic conditions.
Reduction: Common reducing agents include iron and hydrochloric acid or tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium cyanide or ammonia can be used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: 2-amino-5-fluorobenzonitrile
Reduction: 2-amino-5-fluorobenzylamine
Substitution: 2-amino-5-fluorobenzyl cyanide or 2-amino-5-fluorobenzylamine
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs. Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which tert-butyl 2-amino-5-fluorobenzylcarbamate exerts its effects depends on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The tert-butyl group, in particular, can affect the compound's reactivity and stability.
Comparison with Similar Compounds
Tert-butyl 5-amino-2-fluorophenylcarbamate
Tert-butyl 2-amino-6-fluorobenzylcarbamate
Tert-butyl 3-amino-4-fluorobenzylcarbamate
Uniqueness: Tert-butyl 2-amino-5-fluorobenzylcarbamate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This compound , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVBWOUDRGLBOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00701787 | |
Record name | tert-Butyl [(2-amino-5-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756839-26-6 | |
Record name | tert-Butyl [(2-amino-5-fluorophenyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00701787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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